Cas no 102434-10-6 (Urea,N-[1,1'-biphenyl]-2-yl-N'-(2-chloroethyl)-)
102434-10-6 structure
Product Name:Urea,N-[1,1'-biphenyl]-2-yl-N'-(2-chloroethyl)-
CAS-nummer:102434-10-6
MF:C15H15ClN2O
MW:274.745402574539
CID:196089
PubChem ID:424007
Update Time:2025-04-19
Urea,N-[1,1'-biphenyl]-2-yl-N'-(2-chloroethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Urea,N-[1,1'-biphenyl]-2-yl-N'-(2-chloroethyl)-
- 1-(2-chloroethyl)-3-(2-phenylphenyl)urea
- NSC160149
- 102434-10-6
- 1-(2-Biphenylyl)-3-(2-chloroethyl)urea
- Urea, 1-(2-biphenylyl)-3-(2-chloroethyl)-
- NSC-160149
- DTXSID40145141
-
- Inchi: 1S/C15H15ClN2O/c16-10-11-17-15(19)18-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19)
- InChI-sleutel: LRYHHSMHRHLJER-UHFFFAOYSA-N
- LACHT: ClCCNC(NC1C=CC=CC=1C1C=CC=CC=1)=O
Berekende eigenschappen
- Exacte massa: 274.08745
- Monoisotopische massa: 274.087
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 4
- Complexiteit: 279
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.4
- Topologisch pooloppervlak: 41.1Ų
Experimentele eigenschappen
- Dichtheid: 1.223
- Kookpunt: 417°Cat760mmHg
- Vlampunt: 206°C
- Brekindex: 1.613
- PSA: 41.13
- LogboekP: 3.99130
Urea,N-[1,1'-biphenyl]-2-yl-N'-(2-chloroethyl)- Gerelateerde literatuur
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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